molecular formula C11H9Cl2N3 B13998230 3-(3,5-dichlorophenyl)pyridine-2,6-diamine

3-(3,5-dichlorophenyl)pyridine-2,6-diamine

Cat. No.: B13998230
M. Wt: 254.11 g/mol
InChI Key: SWAGOYHEBUEXIN-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)pyridine-2,6-diamine is an organic compound with the molecular formula C11H9Cl2N3. This compound is characterized by a pyridine ring substituted with a 3,5-dichlorophenyl group and two amino groups at positions 2 and 6. It is a member of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dichlorophenyl)pyridine-2,6-diamine typically involves the reaction of 3,5-dichlorobenzonitrile with 2,6-diaminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)pyridine-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogen replacing the chlorine atoms.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atoms.

Scientific Research Applications

3-(3,5-Dichlorophenyl)pyridine-2,6-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The exact mechanism of action of 3-(3,5-dichlorophenyl)pyridine-2,6-diamine depends on its specific application. In biological systems, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of the dichlorophenyl group and the amino groups in the pyridine ring allows for strong interactions with the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dichlorophenyl)pyridine-2,6-diamine
  • 3-(3,5-Dichlorophenyl)pyridine-2,6-diamine-derived furin inhibitors

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the 3,5-dichlorophenyl group enhances its reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H9Cl2N3

Molecular Weight

254.11 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)pyridine-2,6-diamine

InChI

InChI=1S/C11H9Cl2N3/c12-7-3-6(4-8(13)5-7)9-1-2-10(14)16-11(9)15/h1-5H,(H4,14,15,16)

InChI Key

SWAGOYHEBUEXIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C2=CC(=CC(=C2)Cl)Cl)N)N

Origin of Product

United States

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